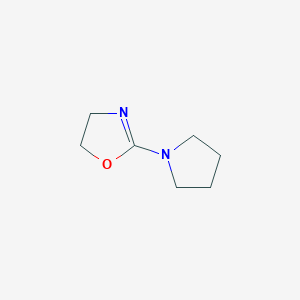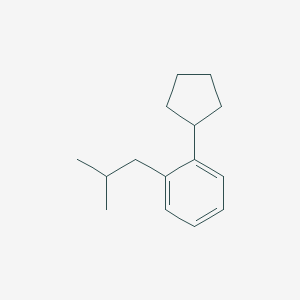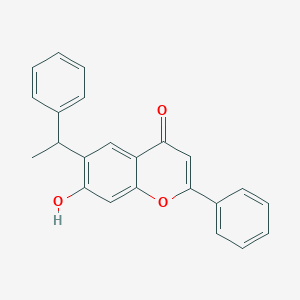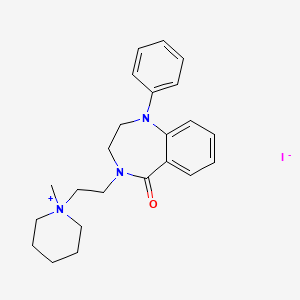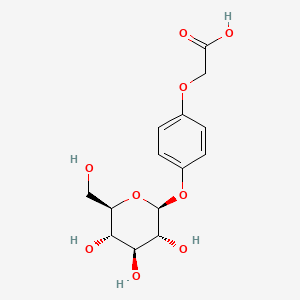![molecular formula C10H11N3O6 B14473816 N-[2-(2,6-Dinitrophenoxy)ethyl]acetamide CAS No. 70320-89-7](/img/structure/B14473816.png)
N-[2-(2,6-Dinitrophenoxy)ethyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(2,6-Dinitrophenoxy)ethyl]acetamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a dinitrophenoxy group attached to an ethyl acetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,6-Dinitrophenoxy)ethyl]acetamide typically involves the reaction of 2,6-dinitrophenol with ethyl bromoacetate to form an intermediate, which is then reacted with acetamide. The reaction conditions often include the use of a base such as potassium carbonate and solvents like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
化学反応の分析
Types of Reactions
N-[2-(2,6-Dinitrophenoxy)ethyl]acetamide can undergo several types of chemical reactions, including:
Oxidation: The nitro groups in the compound can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of dinitro derivatives with higher oxidation states.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenoxy derivatives.
科学的研究の応用
N-[2-(2,6-Dinitrophenoxy)ethyl]acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of N-[2-(2,6-Dinitrophenoxy)ethyl]acetamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the nitro groups and their reactivity. The compound may exert its effects through interactions with enzymes or receptors, leading to various biological outcomes.
類似化合物との比較
Similar Compounds
N-(2-(2,6-Dimethylphenoxy)ethyl)acetamide: Similar structure but with methyl groups instead of nitro groups.
Ethyl N-(2,4-dinitrophenoxy)acetimidate: Similar dinitrophenoxy group but different functional groups.
Uniqueness
N-[2-(2,6-Dinitrophenoxy)ethyl]acetamide is unique due to the presence of both nitro groups and an acetamide moiety, which confer distinct chemical and biological properties
特性
CAS番号 |
70320-89-7 |
|---|---|
分子式 |
C10H11N3O6 |
分子量 |
269.21 g/mol |
IUPAC名 |
N-[2-(2,6-dinitrophenoxy)ethyl]acetamide |
InChI |
InChI=1S/C10H11N3O6/c1-7(14)11-5-6-19-10-8(12(15)16)3-2-4-9(10)13(17)18/h2-4H,5-6H2,1H3,(H,11,14) |
InChIキー |
XKEOEUSTNRXCDY-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NCCOC1=C(C=CC=C1[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1,4-Phenylene)bis{diphenyl[2-(tributylgermyl)ethenyl]silane}](/img/structure/B14473752.png)
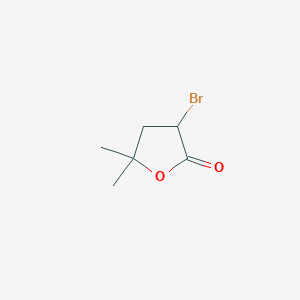
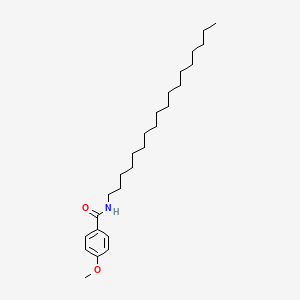
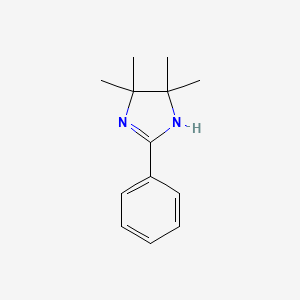
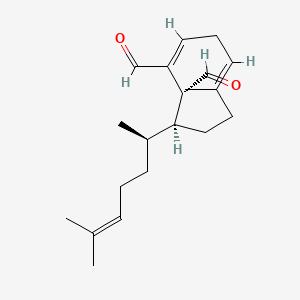
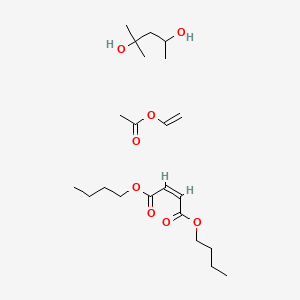
![4-[2-(5-Chloro-1,3-benzoxazol-2-yl)ethenyl]-N,N-dimethylaniline](/img/structure/B14473789.png)
![1,2,5-Oxadiazole-3,4-diylbis[(4-chlorophenyl)methanone]](/img/structure/B14473790.png)

